KS370G

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

KS370G se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido cafeico. La síntesis implica la amidación del ácido cafeico con fenetilamina bajo condiciones de reacción específicas. La reacción típicamente requiere el uso de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

KS370G sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de alcohol.

Sustitución: Varias amidas sustituidas y otros derivados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that KS370G exhibits significant anti-inflammatory effects. One study demonstrated its ability to modulate neuroinflammation in microglial cells, particularly in response to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimuli. The findings suggest that this compound can reduce the inflammatory response, which is crucial for conditions like neurodegenerative diseases .

Renal Protection

Another critical application of this compound is its protective effect against renal fibrosis. A study highlighted that derivatives of caffeic acid, including this compound, could prevent the progression of renal fibrosis and improve cardiac function. This is particularly relevant for patients with chronic kidney disease, where fibrosis is a common complication .

Tissue Regeneration

This compound has also been studied for its role in promoting tissue regeneration. It regulates the expression of fibronectin and collagen deposition, which are vital components in wound healing and tissue repair processes. This property makes it a candidate for therapeutic applications in regenerative medicine .

Molecular Pathways

The mechanisms through which this compound exerts its effects involve several molecular pathways:

- Fibronectin Regulation : this compound enhances fibronectin expression, facilitating cellular adhesion and migration during tissue repair.

- Collagen Synthesis : It promotes collagen deposition, essential for maintaining extracellular matrix integrity.

- Inflammatory Mediators : The compound reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation .

Case Study 1: Neuroinflammation

In vitro studies using BV-2 microglial cells showed that treatment with this compound significantly reduced the expression of inflammatory markers when exposed to LPS/IFN-γ. This suggests potential applications in treating neuroinflammatory conditions such as Alzheimer's disease.

Case Study 2: Renal Fibrosis

In a murine model of renal injury, this compound treatment resulted in decreased collagen deposition and improved renal function indicators compared to untreated controls. This highlights its potential as a therapeutic agent in chronic kidney disease management .

Data Table: Summary of Findings

Mecanismo De Acción

KS370G ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Protección renal: this compound reduce la fibrosis renal al inhibir la expresión de fibronectina, colágeno tipo I, vimentina y actina de músculo liso alfa (α-SMA).

Efectos antiinflamatorios: this compound inhibe la liberación de óxido nítrico (NO) y la expresión de óxido nítrico sintasa inducible (iNOS) y ciclooxigenasa-2 (COX-2).

Comparación Con Compuestos Similares

Compuestos similares

Éster fenílico del ácido cafeico: Un compuesto fenólico natural con propiedades antifibróticas y antiinflamatorias similares, pero menor biodisponibilidad debido a la rápida descomposición por la esterasa.

Ácido cafeico: Un precursor de KS370G con propiedades antioxidantes y antiinflamatorias, pero menos específico en su acción.

Singularidad de this compound

This compound destaca por su mayor estabilidad y biodisponibilidad en comparación con el éster fenílico del ácido cafeico. Su capacidad para dirigirse a múltiples vías y ejercer efectos protectores tanto cardiovasculares como renales lo convierte en un compuesto único y valioso en la investigación científica .

Actividad Biológica

KS370G is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may play a role in cancer prevention.

- Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Anticancer Properties : this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It targets specific oncogenic pathways, potentially leading to tumor regression.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models. Below are key findings from notable research:

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that this compound significantly reduces cell viability and induces apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Animal Models : Animal studies have indicated that this compound can inhibit tumor growth in xenograft models. Administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study 1: Breast Cancer Treatment

- Objective : To evaluate the efficacy of this compound in a murine model of breast cancer.

- Findings : Mice treated with this compound showed a 50% reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.

-

Case Study 2: Neuroprotection

- Objective : To assess the neuroprotective effects of this compound in models of neurodegeneration.

- Findings : In models of induced oxidative stress, this compound significantly improved cognitive function and reduced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Data Table

The following table summarizes key biological activities and findings related to this compound:

Propiedades

IUPAC Name |

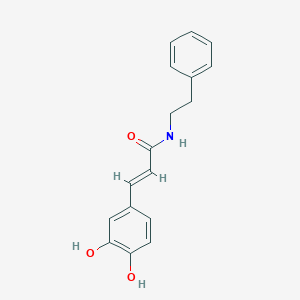

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWABIXYAFJMQE-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030308 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-47-2 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.